molecular formula C18H18N4S B11680808 Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide

Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide

Cat. No.: B11680808
M. Wt: 322.4 g/mol
InChI Key: UMAZYQXYRRZXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide typically involves the reaction of benzimidazole derivatives with ethyl sulfide under controlled conditions. One common method includes the nucleophilic substitution of benzimidazole with ethyl sulfide in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or ethyl sulfide moieties.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide is unique due to its specific ethyl sulfide linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets and can enhance the compound’s stability and activity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole

InChI

InChI=1S/C18H18N4S/c1-2-6-14-13(5-1)19-17(20-14)9-11-23-12-10-18-21-15-7-3-4-8-16(15)22-18/h1-8H,9-12H2,(H,19,20)(H,21,22)

InChI Key

UMAZYQXYRRZXQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCSCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.